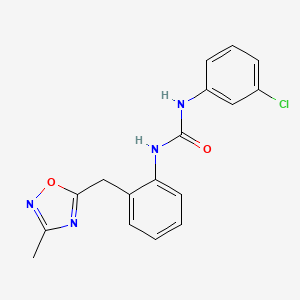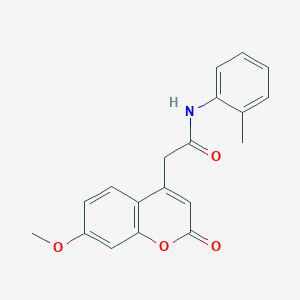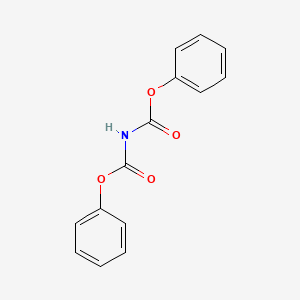![molecular formula C17H14F3N3O B2652183 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1825543-62-1](/img/structure/B2652183.png)
2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a switchable RAFT agent for controlled radical polymerization . The neutral form is well-suited for polymerization of vinyl esters and vinyl amides (LAMs), and the protonated form is well-suited for styrenes acrylates and methacrylates (MAMs) .
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
The compound is a switchable RAFT agent for controlled radical polymerization . The neutral form is well-suited for polymerization of vinyl esters and vinyl amides (LAMs), and the protonated form is well-suited for styrenes acrylates and methacrylates (MAMs) .Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, which this compound is a derivative of, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide serves as a foundational structure in the synthesis of various heterocyclic compounds, demonstrating its significant utility in organic chemistry research. For example, it can act as an intermediate in the formation of pyridones from enamine ketones and cyanoacetamide, highlighting its role in facilitating complex molecular constructions (Junek et al., 1971). Furthermore, its derivatives have been explored for their potential in non-linear optical (NLO) applications and molecular docking studies, particularly in the context of anticancer activity, indicating its broader implications in material science and pharmacology (Jayarajan et al., 2019).
Medicinal Chemistry and Drug Design
In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. Specifically, studies on related structures have explored their use in targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for imaging of reactive microglia, offering insights into neuroinflammation in vivo (Horti et al., 2019). This research underscores the compound's relevance in developing diagnostic tools for neuropsychiatric disorders.
Catalysis and Material Science
This compound and its analogs have been part of studies focusing on catalysis, such as in the hydrogenation of aromatic substrates using Rh nanoparticles stabilized by N-Heterocyclic Carbenes (NHC), showcasing its utility in facilitating chemical transformations (Martinez-Espinar et al., 2017). Such research not only contributes to the fundamental understanding of catalytic processes but also to the development of more efficient and selective synthetic methodologies.
Environmental and Energy Applications
Additionally, pyridine derivatives, closely related to this compound, have been evaluated for their role in dye-sensitized solar cells (DSSCs), illustrating the compound's potential impact on renewable energy technologies. The investigation into these derivatives as additives in bromide/tribromide electrolyte for DSSCs marks a step towards optimizing the efficiency and performance of solar energy devices (Bagheri et al., 2015).
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions of this compound could be in the development of new agrochemical and pharmaceutical compounds.
Properties
IUPAC Name |
2-cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-11(2)23(15-5-3-4-13(9-15)17(18,19)20)16(24)12-6-7-22-14(8-12)10-21/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQGFSATSQRQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine dihydrochloride](/img/structure/B2652101.png)
![7-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2652102.png)

![rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride](/img/structure/B2652108.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2652115.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2652116.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide](/img/structure/B2652117.png)
![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)


